(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate
Description
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a synthetic acrylamide derivative featuring a benzoate ester backbone conjugated with a cyano-substituted acrylamido group and a 2-isopropoxyphenyl substituent. Its E-configuration is critical for maintaining structural rigidity and biological activity. This compound is synthesized via Knoevenagel condensation, a method widely employed for α,β-unsaturated carbonyl systems .
Properties
IUPAC Name |
methyl 2-[[(E)-2-cyano-3-(2-propan-2-yloxyphenyl)prop-2-enoyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-14(2)27-19-11-7-4-8-15(19)12-16(13-22)20(24)23-18-10-6-5-9-17(18)21(25)26-3/h4-12,14H,1-3H3,(H,23,24)/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFUAHLLVIMRAZ-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation-Based Approach
The acrylamido moiety is typically synthesized via a Knoevenagel condensation between 2-cyanoacetamide and a benzaldehyde derivative. For this compound, 2-isopropoxybenzaldehyde serves as the electrophilic partner. The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) in anhydrous toluene at 60–80°C, yielding the (E)-isomer preferentially due to steric hindrance.
Example Protocol
Esterification and Amidation Sequence
An alternative route involves sequential esterification and amidation:
- Methyl Benzoate Formation :
- Acrylamido Coupling :
Critical Parameters :
- Temperature control (<30°C) during acryloyl chloride addition minimizes epimerization.
- Solvent choice (DCM vs. THF) impacts reaction rate and byproduct formation.
Optimization of Reaction Conditions
Catalytic Systems
Temperature and Solvent Effects
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 60–80°C | Higher temps accelerate condensation but risk decomposition |
| Solvent Polarity | Toluene > DCM | Toluene enhances catalyst activity and selectivity |
Data derived from analogous syntheses.
Purification and Characterization
Purification Techniques
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.
Medicine: Research might explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and the acrylamido moiety are likely to play key roles in these interactions, potentially inhibiting or activating specific biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of acrylamido-benzoate/heterocyclic esters with cyano and aryl substitutions. Below is a comparative analysis with structurally related analogues:
Key Findings:
Substituent Effects: Phenolic vs. Alkoxy Groups: Compounds with electron-donating groups (e.g., 4-hydroxyphenyl in thiophene derivatives) exhibit superior antioxidant activity (DPPH scavenging >75%) compared to alkoxy-substituted analogs like the 2-isopropoxyphenyl variant . The hydroxyl group facilitates radical stabilization, whereas isopropoxy’s steric bulk may hinder interactions with reactive oxygen species. In contrast, para-substituted analogs (e.g., 4-hydroxyphenyl) maintain optimal geometry for binding .
Core Heterocycle Impact :
- Thiophene-based derivatives (e.g., ethyl 4,5-dimethylthiophene-3-carboxylates) demonstrate higher anti-inflammatory activity (72% edema inhibition) compared to benzoate esters, likely due to thiophene’s sulfur atom enhancing redox modulation .
Ester Group Influence :
- Methyl esters (as in the target compound) may offer faster metabolic clearance than ethyl esters, affecting bioavailability. Ethyl esters in thiophene derivatives showed prolonged in vivo efficacy in carrageenan-induced edema models .
Mechanistic Insights:
- Antioxidant Activity: Cyanoacrylamides act as Michael acceptors, reacting with thiol groups in antioxidant enzymes (e.g., glutathione reductase). The 2-isopropoxyphenyl group’s steric hindrance may reduce this reactivity compared to unsubstituted phenolic analogs .
- Anti-inflammatory Activity : Inhibition of COX-2 and nitric oxide synthase is structure-dependent. Thiophene derivatives with para-hydroxyphenyl groups showed dual inhibition, while benzoate esters with ortho-alkoxy groups may target specific inflammatory cytokines .
Biological Activity
(E)-methyl 2-(2-cyano-3-(2-isopropoxyphenyl)acrylamido)benzoate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several functional groups, including:
- Cyano group : Known for its electron-withdrawing properties.
- Acrylamido group : Implicated in various biological interactions.
- Isopropoxyphenyl moiety : Contributes to hydrophobic interactions.
The molecular formula is , with a molecular weight of approximately 316.37 g/mol. Its structure suggests potential for diverse chemical interactions that may lead to various biological activities.
Synthesis
The synthesis of this compound typically involves a multi-step process, including:
- Formation of the acrylamide : This is achieved through condensation reactions between appropriate carboxylic acid derivatives and amines.
- Cyclization and functionalization : The introduction of the cyano and isopropoxy groups can be accomplished through nucleophilic substitutions or electrophilic additions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures showed IC50 values ranging from 5.85 µM to 3.0 µM against various cancer cell lines, including MCF-7 and A549 . These findings suggest that the compound may inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
Compounds containing cyano and acrylamide functionalities have been reported to possess anti-inflammatory properties. For example, related compounds demonstrated significant inhibition of carrageenan-induced edema in animal models by modulating inflammatory mediators such as nitric oxide synthase (iNOS) . This indicates that this compound may also exert similar effects, potentially making it a candidate for treating inflammatory diseases.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of key signaling pathways : Similar compounds have been shown to interfere with pathways crucial for cancer cell survival and proliferation.
- Modulation of oxidative stress : The presence of the cyano group may enhance antioxidant activity, reducing oxidative damage in cells.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the effects of various acrylamide derivatives on cancer cell lines, revealing that certain structural modifications significantly enhanced their cytotoxicity . The most potent derivative exhibited an IC50 value of 0.16 µM against MCF-7 cells.
- Inflammation Model : In a model assessing anti-inflammatory activity, compounds structurally related to this compound were found to reduce paw edema significantly, confirming their potential as anti-inflammatory agents .
Data Table: Biological Activity Summary
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 5.85 | MCF-7 | Anticancer |
| Compound B | 3.0 | A549 | Anticancer |
| Compound C | 0.16 | MCF-7 | Anticancer |
| Compound D | - | Carrageenan Model | Anti-inflammatory |
Q & A
Q. Table 1: Representative Reaction Conditions
| Substrate | Aldehyde | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 2-(2-cyanoacetamido)benzoate | 2-isopropoxybenzaldehyde | Toluene | Piperidine/AcOH | 6 | 85–90 |
Which spectroscopic and analytical techniques are essential for characterizing this compound?
Basic Research Question
Critical methods include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2212 cm⁻¹, ester C=O at ~1660 cm⁻¹) .
- ¹H/¹³C NMR : Confirms regiochemistry and substituent positions. For example:
- δ 1.33–1.37 ppm (triplet, CH3 from ethyl ester).
- δ 8.29 ppm (singlet, -CH= from acrylamide) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 369 [M-1] for related derivatives) .
- X-ray Crystallography : Resolves stereochemistry and solid-state packing (if crystals are obtainable) .
How can researchers design experiments to analyze structure-activity relationships (SAR) for biological activity?
Advanced Research Question
Methodological approaches include:
- Systematic Substituent Variation : Replace the 2-isopropoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity .
- Molecular Docking Simulations : Predict interactions with targets like TPC2 lysosomal ion channels (e.g., using AutoDock Vina with cryo-EM structures) .
- In Vitro Assays :
Q. Table 2: Example SAR Data for Analogous Compounds
| Substituent on Phenyl Ring | Antioxidant IC50 (DPPH, μM) | Anti-inflammatory (% Edema Inhibition) |
|---|---|---|
| 4-Hydroxy | 12.5 ± 0.8 | 68 ± 4 |
| 4-Methoxy | 18.3 ± 1.2 | 55 ± 3 |
| 2-Isopropoxy | 15.1 ± 1.0 | 62 ± 5 |
What strategies resolve contradictions in reported biological activity data across studies?
Advanced Research Question
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., DPPH concentration, incubation time) .
- Target Specificity : Use knockout cell lines or pharmacological inhibitors to confirm target engagement (e.g., TPC2 vs. unrelated ion channels) .
- Solubility Differences : Compare activity in DMSO vs. aqueous buffers; optimize formulations using PEG or cyclodextrins .
How can computational methods predict the compound’s interaction with enzymes like TPC2?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Simulate binding stability in lysosomal pH (4.5–5.5) using software like GROMACS .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes due to substituent modifications (e.g., isopropoxy vs. methoxy groups) .
- Pharmacophore Modeling : Identify critical interaction sites (e.g., hydrogen bonds with TPC2 residues) using Schrödinger Suite .
What experimental approaches optimize solubility and stability for in vivo studies?
Advanced Research Question
- Co-solvent Systems : Use ethanol/Cremophor EL mixtures (e.g., 10:90 v/v) to enhance aqueous solubility .
- Prodrug Design : Esterify the carboxylic acid group to improve bioavailability (e.g., methyl ester vs. free acid) .
- Accelerated Stability Testing : Monitor degradation under stress conditions (40°C, 75% RH) via HPLC .
How does the substitution pattern on the acrylamide moiety influence electronic and steric properties?
Advanced Research Question
- Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., Knoevenagel condensation efficiency) .
- DFT Calculations : Compute HOMO/LUMO energies (Gaussian 09) to predict reactivity in Michael additions or cyclizations .
- Steric Maps : Generate 3D models (Avogadro) to assess steric hindrance from the 2-isopropoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
